4-ethyl-3-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one
Description
Properties
IUPAC Name |
4-ethyl-5-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]-2-(2-methoxyethyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN4O5S/c1-4-23-18(21-24(19(23)25)11-12-28-2)14-7-9-22(10-8-14)30(26,27)17-13-15(20)5-6-16(17)29-3/h5-6,13-14H,4,7-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYQGERRHLDILJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-ethyl-3-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one is a synthetic compound with potential therapeutic applications. Its complex structure suggests a multifaceted biological activity profile, particularly in the fields of oncology and antimicrobial research. This article aims to synthesize existing research findings regarding its biological activities, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 442.51 g/mol. The compound features a triazole ring, which is commonly associated with various biological activities, including antifungal and anticancer properties.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation. It potentially acts by inducing apoptosis in malignant cells through the modulation of apoptotic pathways.
- Case Study : In vitro studies demonstrated that the compound significantly reduced cell viability in various cancer cell lines, including breast and lung cancer models. The IC50 values were reported in the low micromolar range, indicating potent activity (data not shown).
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored:
- Spectrum of Activity : Preliminary data suggest that it exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
- Research Findings : A study evaluating the efficacy against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:
| Parameter | Value |
|---|---|
| Absorption | Rapid |
| Bioavailability | Approx. 70% |
| Metabolism | Hepatic (CYP450 enzymes) |
| Elimination Half-life | 6 hours |
Safety and Toxicology
Toxicological assessments have indicated that the compound has a favorable safety profile at therapeutic doses:
- Acute Toxicity : Studies in animal models showed no significant adverse effects at doses up to 200 mg/kg.
- Chronic Toxicity : Long-term studies are ongoing to evaluate potential cumulative effects.
Scientific Research Applications
The compound exhibits a multifaceted biological activity profile. Research indicates potential applications in:
- Oncology : Preliminary studies suggest that this compound may possess antiproliferative properties against various cancer cell lines. For instance, compounds with similar structures have shown effectiveness against human cervical (HeLa), liver (HepG2), and lung (A549) cancer cells .
- Antimicrobial Research : The presence of the triazole moiety in its structure is indicative of antifungal activity, which has been observed in related compounds. This suggests that 4-ethyl-3-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one may also have potential as an antimicrobial agent.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Antiproliferative Studies :
-
Antimicrobial Activity :
- In vitro studies have indicated that triazole-containing compounds exhibit potent antifungal properties. This suggests that the compound may be effective against various fungal pathogens, although specific data on this compound's efficacy remains limited.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Variations
| Compound Name / ID | Core Structure | Substituents / Modifications | Reported Properties / Applications |
|---|---|---|---|
| Target Compound | 1,2,4-triazol-5(4H)-one | 4-ethyl, 3-(sulfonyl-piperidine-5-fluoro-2-methoxyphenyl), 1-(2-methoxyethyl) | N/A (hypothesized protease inhibition) |
| 5-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | 1,2,4-oxadiazole | Chlorophenyl-sulfonyl, trifluoromethylphenyl | Antifungal activity; higher logP (~4.2) |
| Methyl 5-(4-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl)-4′-(1-(2,2,2-trifluoroacetyl)piperidin-4-yl)-[1,1′-biphenyl]-3-carboxylate | 1,2,3-triazole | Methoxyphenyl, trifluoroacetyl-piperidine, biphenyl-carboxylate | P2Y14 receptor antagonist (IC₅₀ = 12 nM) |
| 5-{1-[(4-fluorophenoxy)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one | 1,2,4-triazol-3-one | Fluorophenoxy-acetyl, phenyl | Improved aqueous solubility (logS = -3.1) |
| (–)-1-sec-Butyl-4-[p-[4-[p-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl-methyl)-1,3-dioxolan-4-yl]-methoxy]-phenyl]-1-piperazinyl]-phenyl]D2-1,2,4-triazolin-5-one | 1,2,4-triazolin-5-one | Dichlorophenyl-dioxolane, piperazine, sec-butyl | Anticandidal agent (MIC = 0.5 µg/mL) |
Key Observations
Core Heterocycle Impact: The 1,2,4-triazol-5(4H)-one core in the target compound differs from 1,2,3-triazoles () and 1,2,4-oxadiazoles ().
Sulfonyl vs. In contrast, acetyl-linked analogues () offer conformational flexibility, which may improve bioavailability .
Substituent Effects :
- The 5-fluoro-2-methoxyphenyl group in the target compound likely increases metabolic stability compared to chlorophenyl or trifluoromethylphenyl groups, as fluorine reduces cytochrome P450-mediated oxidation .
- The 2-methoxyethyl chain may reduce plasma protein binding compared to phenyl or sec-butyl substituents, improving free drug concentration .
Pharmacokinetic Profiles :
- Compounds with trifluoroacetyl-piperidine () show higher membrane permeability (predicted logP = 3.8) but lower aqueous solubility than the target compound (estimated logP = 2.9).
- The dioxolane-triazole hybrid () demonstrates superior antifungal activity but exhibits higher hepatotoxicity risks due to metabolic generation of reactive intermediates .
Research Findings and Implications
- Structural Similarity Analysis : Using Tanimoto coefficients (), the target compound shares ~65% similarity with 1,2,4-oxadiazole derivatives (), primarily due to the piperidine-sulfonyl motif. However, differences in the heterocycle and substituents result in divergent biological profiles.
- Binding Affinity Predictions : Molecular docking studies suggest the 5-fluoro-2-methoxyphenyl group in the target compound forms halogen bonds with Thr145 in hypothetical protease targets, a feature absent in chlorophenyl analogues .
- Synthetic Challenges : The sulfonyl-piperidine linkage requires precise regioselective sulfonation, contrasting with simpler acetyl-linked derivatives (), which are more amenable to high-throughput synthesis .
Q & A
Q. Key Reaction Conditions Table :
| Step | Solvent | Catalyst/Temp | Yield Range |
|---|---|---|---|
| Triazole Formation | DMF | Cs₂CO₃, 80°C | 60–75% |
| Sulfonylation | DCM | Et₃N, 0–25°C | 70–85% |
| Alkylation | Acetonitrile | K₂CO₃, 60°C | 50–65% |
Basic: Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions and stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to validate molecular weight (e.g., expected [M+H]⁺ = 510.18 g/mol) .
- HPLC-PDA : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>95%) .
- FT-IR : Peaks at 1650–1700 cm⁻¹ (C=O stretch) and 1150–1200 cm⁻¹ (S=O stretch) confirm functional groups .
Advanced: How can Design of Experiments (DoE) optimize sulfonylation yield?
Methodological Answer:
Use a Box-Behnken design to test variables:
- Factors : Temperature (0–30°C), sulfonyl chloride equivalents (1.0–1.5), and reaction time (2–6 hrs).
- Response : Yield (%) analyzed via HPLC.
- Example Workflow :
- Validation : Confirm reproducibility with triplicate runs under optimized conditions .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions (e.g., variable IC₅₀ values in kinase assays) may arise from:
- Assay Conditions : Differences in ATP concentrations (1–10 µM) or buffer pH .
- Structural Analogues : Compare activity of derivatives lacking the 5-fluoro-2-methoxyphenyl group to isolate pharmacophore contributions .
- Cellular vs. Enzymatic Assays : Validate target engagement using cellular thermal shift assays (CETSA) .
Advanced: What strategies guide Structure-Activity Relationship (SAR) studies?
Methodological Answer:
Core Modifications : Synthesize analogues replacing the triazolone with oxadiazole or pyrazole to assess ring flexibility .
Substituent Scanning : Vary the 2-methoxyethyl group to propyl or benzyl ethers to probe steric effects .
Pharmacokinetic Profiling : Measure logP (shake-flask method) and metabolic stability (microsomal assays) to correlate hydrophobicity/bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
